Cas no 174422-14-1 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid)

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative featuring a chlorophenyl substituent and a carboxylic acid functional group. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for further functionalization and potential applications in pharmaceutical intermediates or organic synthesis. The presence of the chlorophenyl group enhances its lipophilicity, while the carboxylic acid moiety offers reactivity for conjugation or salt formation. Its rigid benzimidazole core contributes to stability, making it suitable for use in heterocyclic scaffold development. The compound is typically employed in research settings for exploring biological activity or as a building block in the synthesis of more complex molecules.
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid structure
174422-14-1 structure
Product name:2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
CAS No:174422-14-1
MF:C14H9ClN2O2
Molecular Weight:272.68600
MDL:MFCD00220089
CID:906128
PubChem ID:4915656

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid
    • 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid
    • 2-(2-ETHYLPIPERIDIN-1-YL)PROPANOIC ACID
    • 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
    • 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid
    • 2-(4-chlorophenyl)benzimidazole-5-carboxylic acid
    • 2-(4-Chloro-phenyl)-1H-benzoimidazole-5-carboxylic acid
    • 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
    • MFCD00220089
    • NS-04400
    • SCHEMBL3178995
    • SCHEMBL11563729
    • 1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)-
    • STL257219
    • Z637700904
    • AJ-077/33269002
    • 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylicacid
    • 2-(4-chlorophenyl)-1H-1,3-benzimidazole-5-carboxylic acid
    • 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid
    • DTXSID20406808
    • Oprea1_021604
    • 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid
    • AKOS009356523
    • EN300-120386
    • G42838
    • 174422-14-1
    • AKOS025148597
    • CS-0224661
    • MDL: MFCD00220089
    • インチ: InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
    • InChIKey: KFEDCUOAVSSAAS-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl

計算された属性

  • 精确分子量: 272.03500
  • 同位素质量: 272.0352552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 344
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 66Ų

じっけんとくせい

  • PSA: 65.98000
  • LogP: 3.58150

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-120386-0.5g
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
0.5g
$291.0 2025-02-19
Enamine
EN300-120386-2.5g
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
2.5g
$636.0 2025-02-19
Enamine
EN300-120386-10.0g
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
10.0g
$1956.0 2025-02-19
Enamine
EN300-120386-5.0g
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
5.0g
$1076.0 2025-02-19
OTAVAchemicals
6213521-250MG
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95%
250MG
$155 2023-06-25
Enamine
EN300-120386-1.0g
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
1.0g
$373.0 2025-02-19
Chemenu
CM477698-1g
1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)-
174422-14-1 95%+
1g
$510 2023-02-02
Enamine
EN300-27721354-10000mg
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
10000mg
$1962.0 2023-10-03
abcr
AB131011-5g
2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid; .
174422-14-1
5g
€1960.00 2024-06-11
Enamine
EN300-27721354-2500mg
2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
174422-14-1 95.0%
2500mg
$894.0 2023-10-03

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報

Introduction to 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 174422-14-1)

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 174422-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the benzodiazole family, a class of molecules widely recognized for their diverse pharmacological properties. The presence of a chloro substituent at the para position of the phenyl ring and the carboxylic acid functionality at the 5-position contribute to its unique chemical profile, making it a valuable scaffold for further derivatization and exploration in drug discovery.

The structural framework of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid combines the aromatic stability of the benzodiazole core with the electrophilic potential of the carboxylic acid group. This combination allows for multiple avenues of chemical modification, including amide bond formation, esterification, and coupling with other bioactive moieties. Such versatility has positioned this compound as a promising intermediate in the synthesis of novel therapeutic agents targeting various biological pathways.

In recent years, there has been growing interest in benzodiazole derivatives due to their potential applications in treating neurological disorders, inflammation, and even certain types of cancer. The chloro substituent in 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid enhances its interaction with biological targets by increasing lipophilicity and electronic effects, which can modulate receptor binding affinity and specificity. This feature has been exploited in several research studies aimed at developing next-generation small-molecule drugs.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid to develop potent inhibitors of enzymes involved in metabolic diseases. The carboxylic acid group serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. Such modifications are crucial for improving drug bioavailability, reducing side effects, and optimizing therapeutic efficacy.

Recent advancements in computational chemistry have further highlighted the significance of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid as a key intermediate. Molecular modeling studies have demonstrated that this compound can be engineered to interact with specific protein targets through hydrogen bonding networks and hydrophobic interactions. These insights have guided experimental efforts to design analogs with improved binding affinities and selectivity profiles. For example, modifications at the 5-position carboxylic acid have been shown to enhance binding to certain protease enzymes implicated in neurodegenerative diseases.

The pharmaceutical industry has also explored 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid as a building block for antiviral and anticancer agents. Its benzodiazole core is known to exhibit structural similarity to molecules that inhibit viral replication by interfering with host cell machinery. Additionally, the carboxylic acid moiety can be linked to natural product-inspired scaffolds or designed heterocycles to create compounds with broad-spectrum antitumor activity. Several preclinical studies have reported promising results using derivatives of this compound in cell-based assays and animal models.

From a synthetic chemistry perspective, 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid represents an excellent example of how functional group manipulation can lead to novel drug candidates. The ease with which this compound can be modified underscores its utility as a versatile scaffold. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic acyl substitutions, and enzymatic hydrolysis have all been employed to generate derivatives with tailored properties.

The growing body of research on 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid highlights its potential as both an academic research tool and an industrial intermediate. As computational methods continue to improve and high-throughput screening technologies become more sophisticated, compounds like this one are likely to play an increasingly important role in accelerating drug discovery pipelines. The ability to rapidly identify and optimize derivatives based on this scaffold will be critical for addressing unmet medical needs in the coming decades.

In conclusion,2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 174422-14-1) is a multifaceted compound with significant promise in pharmaceutical research and development. Its unique structural features offer opportunities for designing molecules with enhanced therapeutic potential across multiple disease areas. As scientific understanding progresses and new synthetic methodologies emerge,this compound will continue to serve as a valuable asset for chemists and biologists striving to develop innovative treatments for human health challenges.

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